

physical and chemical properties of "Tris-(4-chlorophenyl)-sulfonium bromide"

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Compound of Interest

Compound Name: *Tris-(4-chlorophenyl)-sulfonium
bromide*

Cat. No.: *B137785*

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An In-depth Technical Guide to Tris-(4-chlorophenyl)-sulfonium bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Tris-(4-chlorophenyl)-sulfonium bromide**, a compound of interest in various chemical and material science applications. Due to the limited availability of specific experimental data for the bromide salt, information from its close analog, Tris-(4-chlorophenyl)-sulfonium chloride, is utilized for comparative purposes where noted.

Chemical Identity and Physical Properties

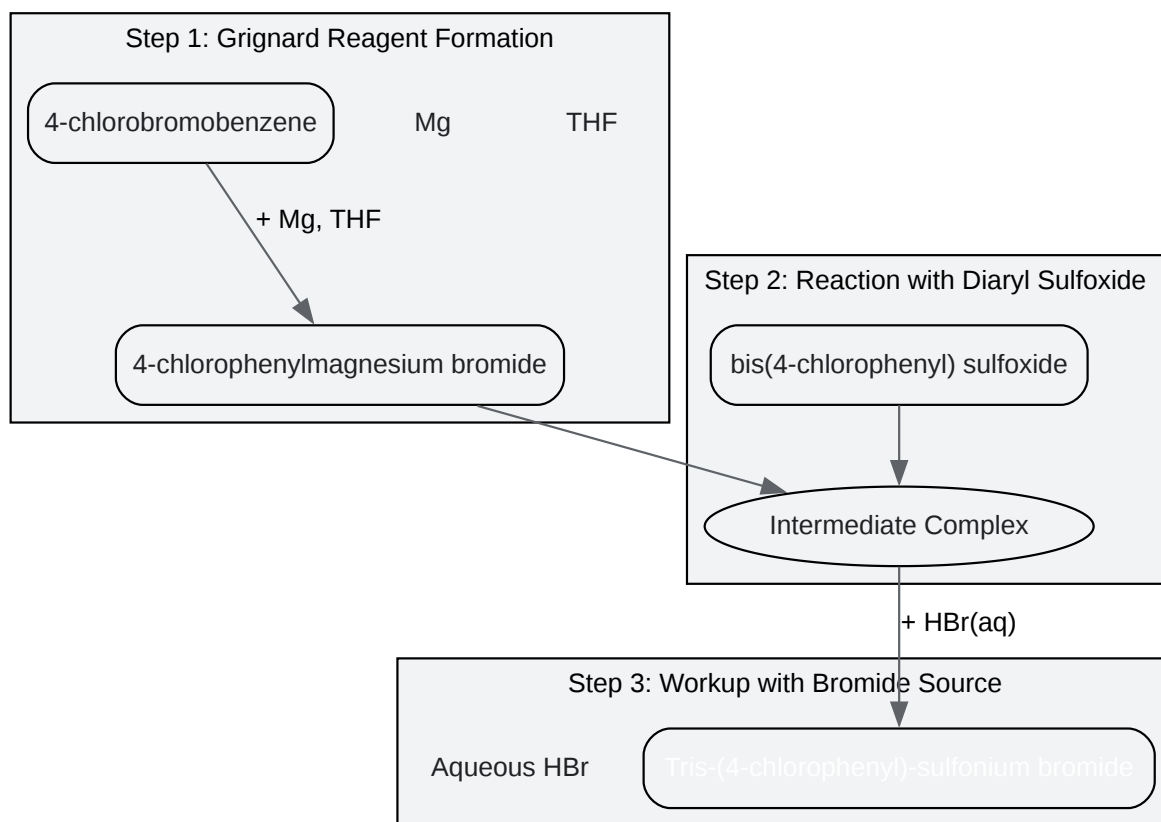
Tris-(4-chlorophenyl)-sulfonium bromide is a triarylsulfonium salt characterized by a central sulfur atom bonded to three 4-chlorophenyl groups, with bromide as the counter-ion. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the sulfonium center.

Table 1: Physical and Chemical Properties of **Tris-(4-chlorophenyl)-sulfonium bromide**

Property	Value	Source/Note
Molecular Formula	C ₁₈ H ₁₂ BrCl ₃ S	Calculated
Molecular Weight	446.62 g/mol	Calculated
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Expected to have limited solubility in water and polar solvents, with better solubility in some organic solvents.	Based on general properties of triarylsulfonium salts.[1]
Appearance	White solid (based on analogous compounds)	Inferred from related compounds.

Synthesis and Experimental Protocols

The synthesis of **Tris-(4-chlorophenyl)-sulfonium bromide** can be achieved through the reaction of a diaryl sulfoxide with a Grignard reagent, followed by treatment with a bromide source. A general synthetic pathway is outlined below.



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Caption: Synthetic pathway for **Tris-(4-chlorophenyl)-sulfonium bromide**.

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of the analogous triphenylsulfonium bromide is available and can be adapted.

- **Grignard Reagent Preparation:** A solution of 4-chlorophenylmagnesium bromide is prepared by reacting 4-chlorobromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
- **Reaction with Sulfoxide:** To the prepared Grignard reagent, a solution of bis(4-chlorophenyl) sulfoxide in a suitable solvent (e.g., benzene) is added dropwise at an elevated temperature

(e.g., 80°C). The mixture is stirred for several hours.

- **Workup:** The reaction mixture is cooled, and an aqueous solution of hydrobromic acid is slowly added. The layers are separated, and the aqueous layer is extracted with a chlorinated solvent such as dichloromethane.
- **Purification:** The combined organic extracts are dried over a suitable drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether).

Spectral and Analytical Data

Specific experimental spectral data for **Tris-(4-chlorophenyl)-sulfonium bromide** are not readily available in the literature. However, the expected spectral characteristics can be inferred from the known data for the analogous Tris-(4-chlorophenyl)-sulfonium chloride and general principles of spectroscopy.

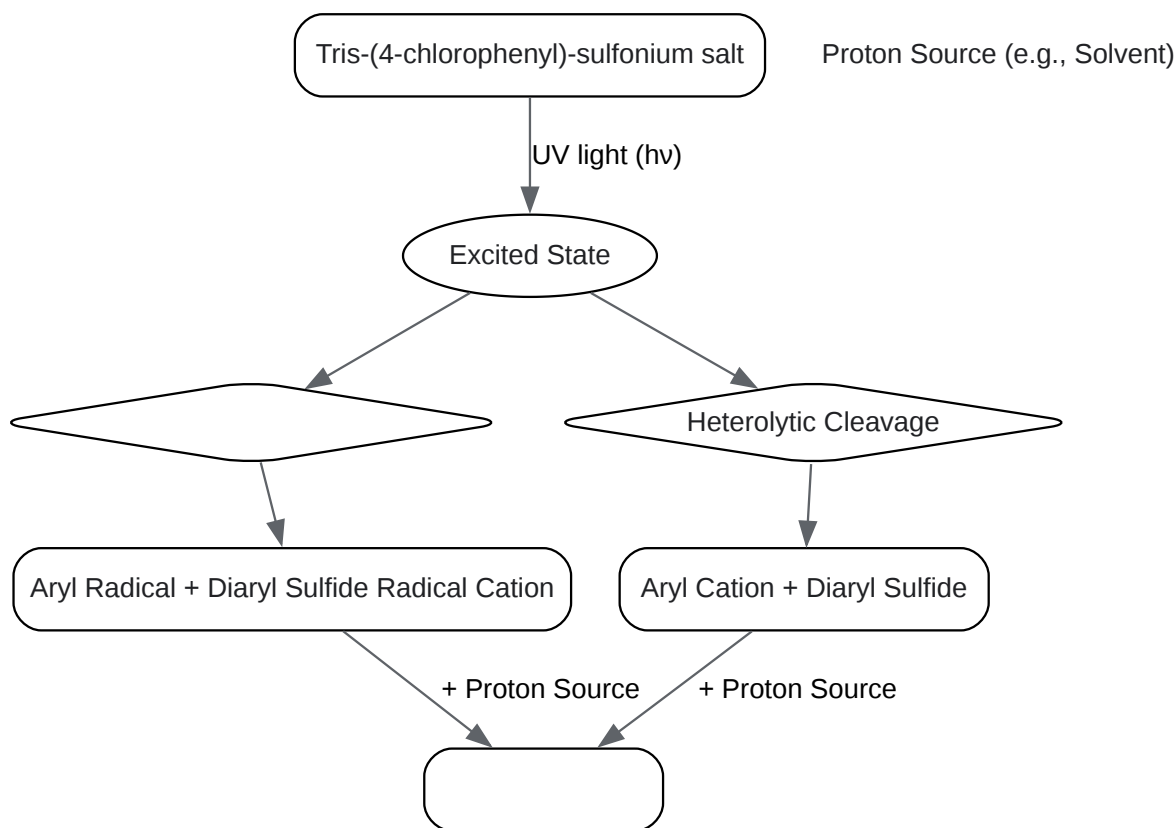
Table 2: Expected Spectral Data for **Tris-(4-chlorophenyl)-sulfonium bromide**

Technique	Expected Observations
^1H NMR	Aromatic protons would appear as multiplets or distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm). The integration would correspond to 12 protons.
^{13}C NMR	Several distinct signals in the aromatic region (typically δ 120-140 ppm) corresponding to the different carbon environments in the 4-chlorophenyl rings.
IR Spectroscopy	Characteristic peaks for C-H stretching of aromatic rings ($\sim 3100\text{-}3000\text{ cm}^{-1}$), C=C stretching of the aromatic rings ($\sim 1600\text{-}1450\text{ cm}^{-1}$), and C-Cl stretching ($\sim 1100\text{-}1000\text{ cm}^{-1}$).
Mass Spectrometry	The mass spectrum would show the molecular ion peak for the Tris-(4-chlorophenyl)-sulfonium cation $[\text{C}_{18}\text{H}_{12}\text{Cl}_3\text{S}]^+$ at m/z 365.96.

Reactivity and Applications

Triarylsulfonium salts are well-known as photoacid generators (PAGs). Upon exposure to ultraviolet (UV) radiation, they undergo photodecomposition to generate a strong acid, which can then catalyze various chemical reactions such as polymerization.

The general mechanism for the photodecomposition of a triarylsulfonium salt involves the homolytic or heterolytic cleavage of a carbon-sulfur bond upon photoexcitation. This leads to the formation of radical and/or cationic intermediates, which subsequently react with solvent or other components of the reaction mixture to produce a protic acid.



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Caption: General photodecomposition pathway of a triarylsulfonium salt.

The reactivity of the sulfonium cation is enhanced by the electron-withdrawing chloro groups on the aryl rings, making it a good leaving group in nucleophilic substitution reactions.

Safety and Handling

As with all chemicals, **Tris-(4-chlorophenyl)-sulfonium bromide** should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

Tris-(4-chlorophenyl)-sulfonium bromide is a triarylsulfonium salt with potential applications as a photoacid generator and in organic synthesis. While specific experimental data for this compound is limited, its properties and reactivity can be reasonably inferred from its chemical structure and comparison with closely related analogs. Further research is warranted to fully characterize this compound and explore its potential applications.

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References

- 1. researchgate.net [researchgate.net]
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